

# A Comparative Analysis of Antibiotic A-130 (Ceftazidime-avibactam) Efficacy

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## Compound of Interest

Compound Name: Antibacterial agent 130

Cat. No.: B12397576

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This guide provides a detailed comparison of the in vitro and in vivo efficacy of Antibiotic A-130, a combination of a third-generation cephalosporin and a  $\beta$ -lactamase inhibitor. For the purpose of this analysis, A-130 will be represented by the well-documented antibiotic combination, Ceftazidime-avibactam. The data presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of its performance against challenging Gram-negative pathogens.

## In Vitro Efficacy

The in vitro potency of A-130 was evaluated by determining its Minimum Inhibitory Concentration (MIC) against a range of bacterial isolates and through time-kill assays to assess its bactericidal activity.

## Minimum Inhibitory Concentration (MIC) Data

The following tables summarize the comparative MIC data for A-130 and other antibiotics against key carbapenem-resistant pathogens. The MIC90, the concentration at which 90% of isolates are inhibited, is a key metric for assessing in vitro activity.

Table 1: Comparative In Vitro Activity against *Klebsiella pneumoniae*

Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
A-130 (Ceftazidime-avibactam)	0.5	2	99.5%
Meropenem	16	>64	25.0%
Colistin	0.5	2	95.0%

Table 2: Comparative In Vitro Activity against *Pseudomonas aeruginosa*

Antibiotic	MIC50 (µg/mL)	MIC90 (µg/mL)	% Susceptible
A-130 (Ceftazidime-avibactam)	2	8	92.0%
Meropenem	8	32	45.0%
Piperacillin-tazobactam	16	>128	68.0%

## Time-Kill Assay Data

Time-kill assays demonstrate the rate and extent of bacterial killing. A-130 typically exhibits bactericidal activity, defined as a  $\geq 3$ -log<sub>10</sub> reduction in colony-forming units (CFU)/mL.

Table 3: Time-Kill Kinetics of A-130 against KPC-producing *Klebsiella pneumoniae*

Concentration	0h (log <sub>10</sub> CFU/mL)	2h	4h	8h	24h
Control	6.1	6.5	7.2	8.5	9.1
A-130 (4x MIC)	6.1	4.5	3.0	<2.0	<2.0
A-130 (8x MIC)	6.1	3.8	<2.0	<2.0	<2.0

## In Vivo Efficacy

The in vivo efficacy of A-130 has been demonstrated in various animal models of infection, which are crucial for predicting clinical success. These models assess endpoints such as survival rates and bacterial load reduction in key tissues.

### Murine Pneumonia Model

In a neutropenic murine pneumonia model, A-130 demonstrated significant efficacy in improving survival against infections caused by carbapenem-resistant Enterobacteriaceae (CRE).

Table 4: Survival Rates in Murine Pneumonia Model with KPC-producing *K. pneumoniae*

Treatment Group	Dosing Regimen (every 8h)	96h Survival Rate
Vehicle Control	-	0%
A-130	120/30 mg/kg	90%
Meropenem	100 mg/kg	10%
Colistin	5 mg/kg	40%

### Murine Thigh Infection Model

This model is used to assess the ability of an antibiotic to reduce the bacterial burden in deep-seated infections. A-130 showed robust activity in reducing the bacterial load of carbapenem-resistant strains.

Table 5: Bacterial Load Reduction in Murine Thigh Model (24h post-infection)

Treatment Group	Pathogen Isolate	Mean Reduction in Bacterial Load (log10 CFU/g)
A-130	KPC-producing <i>K. pneumoniae</i>	-3.5
A-130	Meropenem-resistant <i>P. aeruginosa</i>	-2.8
Meropenem	KPC-producing <i>K. pneumoniae</i>	+1.2 (growth)

## Experimental Protocols

### Minimum Inhibitory Concentration (MIC) Testing

The MIC values were determined using the broth microdilution method as standardized by the Clinical and Laboratory Standards Institute (CLSI).

- Inoculum Preparation:** Bacterial isolates were grown on agar plates, and colonies were suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted to yield a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL.
- Assay Plates:** 96-well microtiter plates containing serial two-fold dilutions of each antibiotic in cation-adjusted Mueller-Hinton broth were used.
- Inoculation and Incubation:** Each well was inoculated with the prepared bacterial suspension. The plates were then incubated at 35°C for 18-24 hours.
- MIC Determination:** The MIC was recorded as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.

### Time-Kill Assay Protocol

- Preparation:** A starting inoculum of approximately  $5 \times 10^5$  to  $5 \times 10^6$  CFU/mL was prepared in Mueller-Hinton broth.
- Exposure:** A-130 was added at concentrations corresponding to multiples of the predetermined MIC (e.g., 2x, 4x, 8x MIC). A growth control without antibiotic was included.

- Sampling: Aliquots were removed from each culture at specified time points (e.g., 0, 2, 4, 8, 24 hours).
- Quantification: The samples were serially diluted and plated on nutrient agar to determine the viable bacterial count (CFU/mL).
- Analysis: The change in log<sub>10</sub> CFU/mL over time was plotted to create time-kill curves.

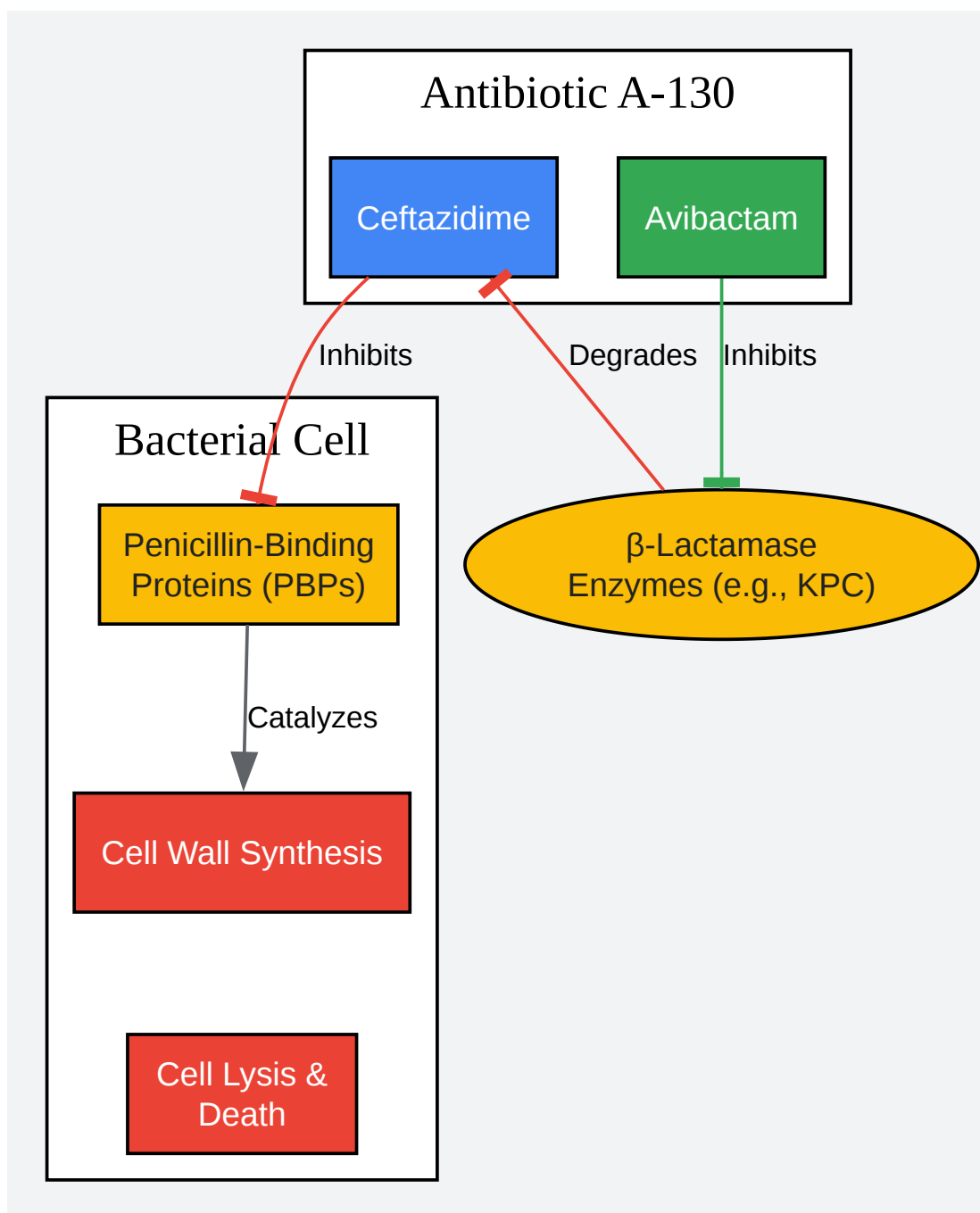
## Murine Pneumonia Model Protocol

- Immunosuppression: Mice were rendered neutropenic by intraperitoneal injections of cyclophosphamide.
- Infection: Mice were anesthetized and intranasally inoculated with a suspension of the challenge organism (e.g., KPC-producing *K. pneumoniae*) to establish a lung infection.
- Treatment: Antibiotic therapy was initiated 2 hours post-infection. A-130 or comparator antibiotics were administered subcutaneously at specified dosing intervals for a defined period (e.g., 72 hours).
- Endpoint Assessment: The primary endpoint was animal survival over a period of 96 hours. For bacterial load determination, a separate cohort of animals was euthanized at 24 hours, and their lungs were homogenized to quantify bacterial CFU/g of tissue.

## Visualizations

### Mechanism of Action

The diagram below illustrates the dual mechanism of A-130. Ceftazidime inhibits penicillin-binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis, leading to cell lysis. Avibactam, a non- $\beta$ -lactam  $\beta$ -lactamase inhibitor, binds to and inactivates specific  $\beta$ -lactamase enzymes, thereby protecting Ceftazidime from degradation.

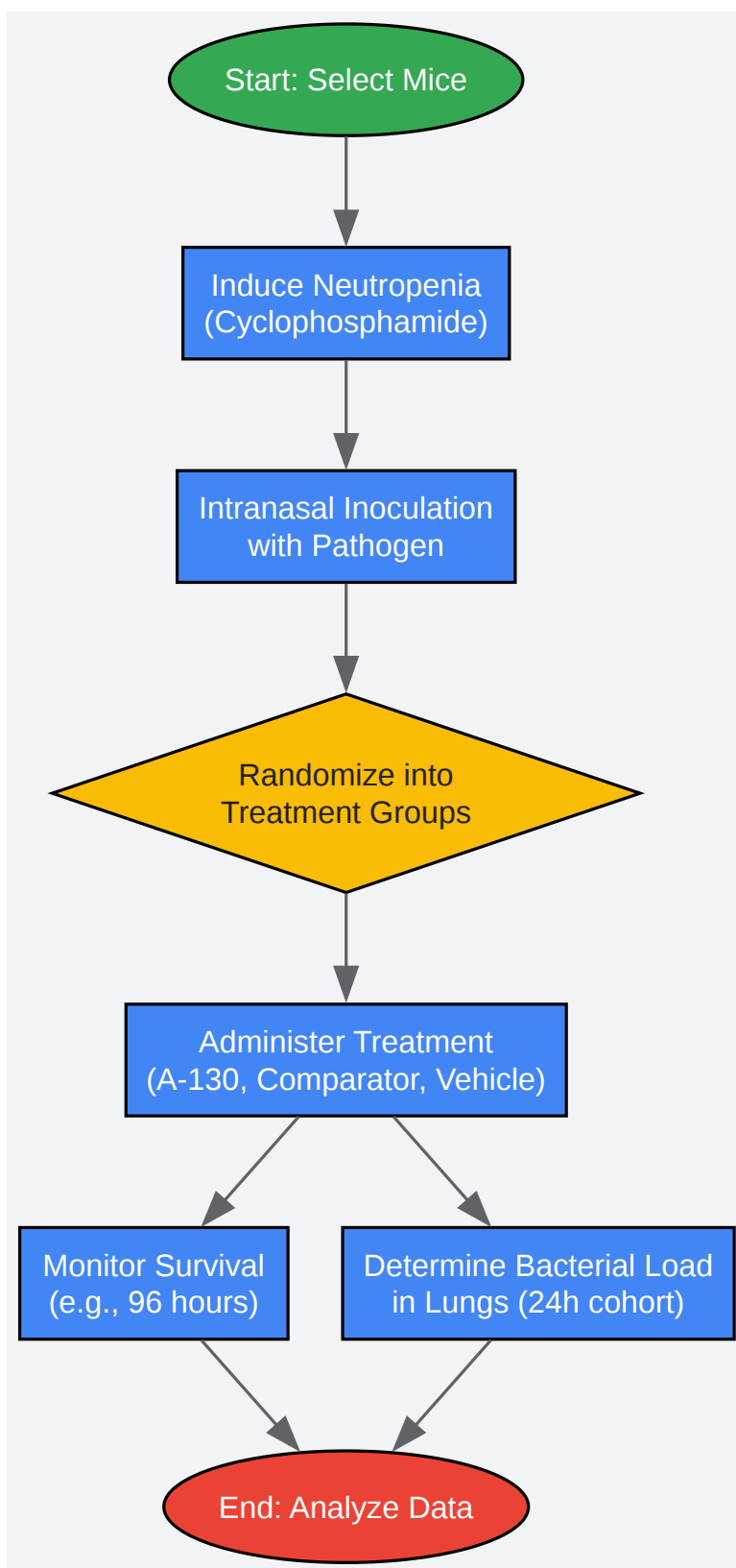


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Caption: Dual mechanism of A-130 (Ceftazidime-avibactam).

## In Vivo Experimental Workflow

The following diagram outlines the key steps in the murine pneumonia model used to evaluate the in vivo efficacy of A-130.



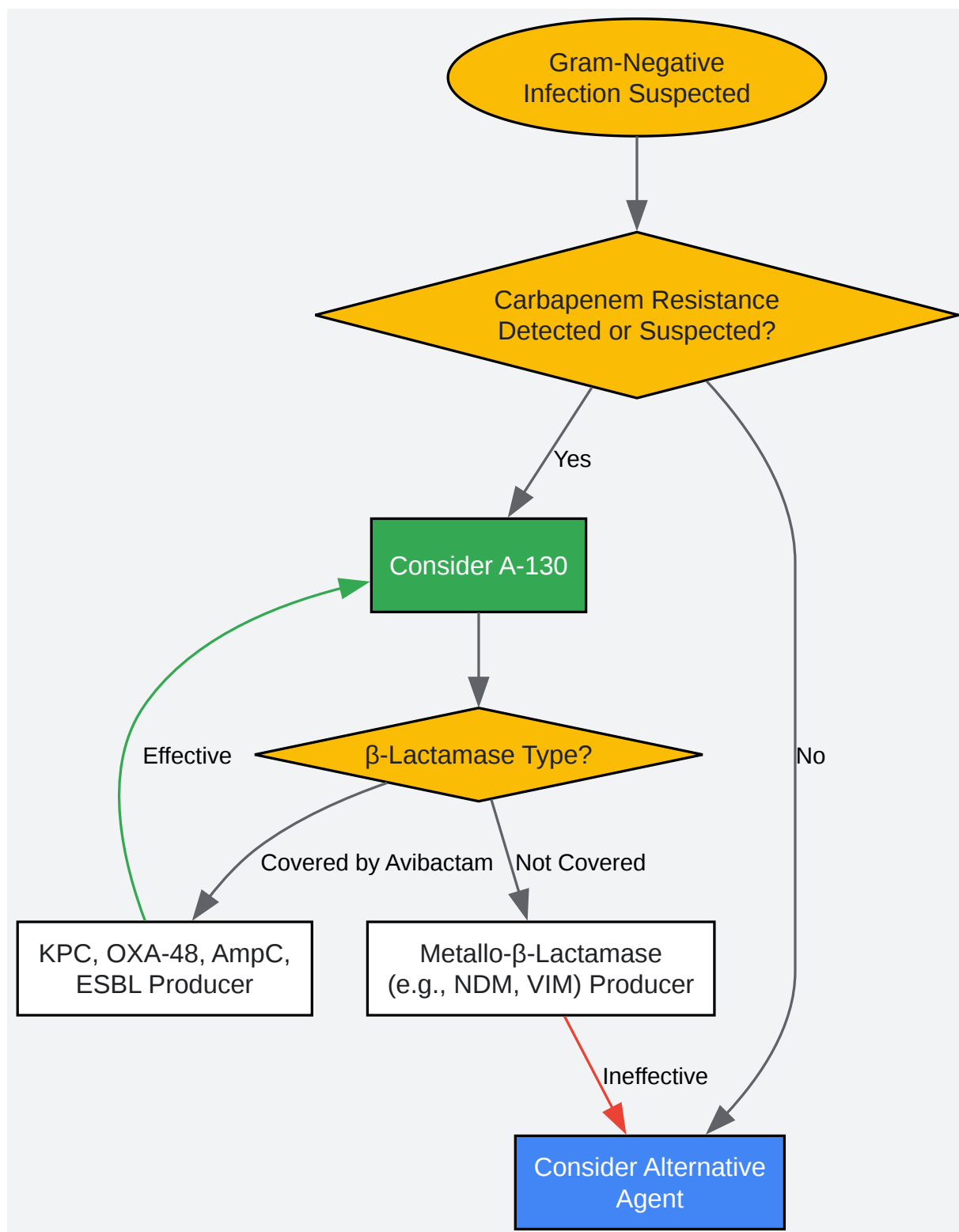
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Caption: Workflow for the murine pneumonia infection model.

## Logical Relationship for A-130 Usage

This diagram illustrates the clinical decision logic for utilizing A-130 based on the suspected or confirmed  $\beta$ -lactamase profile of the infecting organism.





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Caption: Decision logic for A-130 based on resistance mechanisms.

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